molecular formula C12H12N2O2 B188261 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid CAS No. 6052-68-2

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

Cat. No.: B188261
CAS No.: 6052-68-2
M. Wt: 216.24 g/mol
InChI Key: FSNCEEGOMTYXKY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THβC-3-COOH) is a naturally occurring alkaloid belonging to the tetrahydro-beta-carboline (THβC) family. Structurally, it consists of a partially saturated β-carboline core with a carboxylic acid substituent at the 3-position. THβC-3-COOH is formed via the Pictet-Spengler condensation of L-tryptophan with aldehydes (e.g., formaldehyde) under acidic conditions . It is widely distributed in biological systems, including plants, fruits, and human tissues, where it accumulates with aging .

Mechanism of Action

Target of Action

The primary target of 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, also known as 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, is the estrogen receptor . This receptor plays a crucial role in many biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

This compound acts as an inhibitor and degrader of estrogen receptors . It binds to the estrogen receptor, preventing the receptor from activating the transcription of estrogen-responsive genes. This results in a decrease in the production of proteins that are regulated by these genes.

Biochemical Pathways

The inhibition and degradation of estrogen receptors by this compound affect several biochemical pathways. These include pathways involved in ovulatory dysfunction, cancer, endometriosis, osteoporosis, benign prostatic hypertrophy, and inflammation . The downstream effects of these pathway alterations can lead to changes in cell growth and differentiation.

Pharmacokinetics

It is known that the compound has amolecular weight of 216.24 and a density of 1.377g/cm3 . These properties may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell growth and differentiation in cells that are responsive to estrogen . This can lead to a decrease in the symptoms of conditions such as endometriosis and benign prostatic hypertrophy.

Biological Activity

1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid (THCA) is a compound belonging to the beta-carboline family, which has garnered attention for its diverse biological activities. This article explores the mechanisms of action, pharmacological effects, and potential therapeutic applications of THCA, supported by data tables and relevant case studies.

  • Molecular Formula : C12H12N2O2
  • Molecular Weight : 216.24 g/mol
  • Density : 1.377 g/cm³
  • Solubility : Practically insoluble in water

THCA primarily interacts with estrogen receptors , acting as an inhibitor and degrader. This interaction suggests significant implications for various health conditions influenced by estrogen signaling.

Biochemical Pathways Affected

The inhibition of estrogen receptors by THCA has been linked to several biochemical pathways, including:

  • Ovulatory dysfunction
  • Cancer (particularly hormone-sensitive cancers)
  • Endometriosis
  • Osteoporosis
  • Benign prostatic hypertrophy
  • Inflammation

Antioxidant and Antithrombotic Effects

Research indicates that THCA may function as an antioxidant and a free radical scavenger , which could contribute to its protective effects against oxidative stress. Additionally, it has demonstrated potential antithrombotic activity , inhibiting ADP-induced platelet activation .

Neuroprotective Effects

Studies have suggested that THCA might exert neuroprotective effects through its antioxidant properties, which could be beneficial in neurodegenerative diseases .

Cancer Research

THCA has been investigated for its potential anti-cancer properties. A study highlighted its ability to inhibit cell growth and differentiation in estrogen-responsive cancer cells.

Antimicrobial Activity

Recent findings suggest that THCA derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

StudyFindings
Gorki et al. (2022)Identified significant antiplasmodial activity against Plasmodium falciparum, with IC50 values in low micromolar concentrations .
Al-Ghanayem et al. (2023)Reported the upregulation of THCA in metabolic pathways associated with anti-inflammatory effects .
PubMed Study (2012)Examined folk medicinal uses of THCA components in anti-inflammatory therapies but noted a lack of reported anti-cancer activity .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have identified THCA as a promising candidate for cancer therapy. A notable study demonstrated that THCA isolated from Cichorium endivia exhibited cytotoxic activity against colorectal cancer cells (HCT-8). The compound induced apoptosis in a dose-dependent manner, with concentrations ranging from 0.5 to 4 μM leading to significant cell death. Mechanistically, THCA was found to disrupt mitochondrial membrane potential and activate caspases (caspase-3, caspase-8, and caspase-9), while also modulating the expression of apoptotic proteins such as Bax and Bcl-2. Furthermore, it inhibited the NF-κB signaling pathway, which is known to suppress apoptosis .

Neuroprotective Effects

THCA has been studied for its neuroprotective properties. Research indicates that beta-carbolines can modulate neurotransmitter systems and exhibit antioxidant effects. These properties make THCA a candidate for further exploration in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Presence in Foods

THCA has been detected in various food sources, including tomatoes and raisins. Its presence in these foods suggests potential health benefits associated with their consumption. Studies have shown that the compound may act as a biomarker for dietary intake of these foods .

Inhibition of Mutagenicity

Research has indicated that THCA can inhibit the mutagenicity of certain compounds when treated with nitrites. This finding suggests that THCA may play a role in reducing the risk of cancer associated with dietary nitrosamines .

Potential Biomarker

L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid has been proposed as a potential biomarker for assessing dietary habits due to its detection in various foods. Its metabolic pathways and physiological roles could provide insights into the consumption patterns of populations and their health outcomes .

Summary of Key Findings

ApplicationKey FindingsReferences
Anti-Cancer ActivityInduces apoptosis in colorectal cancer cells; inhibits NF-κB pathway
Neuroprotective EffectsModulates neurotransmitter systems; potential in neurodegenerative diseases
Food ScienceDetected in tomatoes and raisins; may inhibit mutagenicity of nitrosamines
Biomarker PotentialProposed as a dietary intake biomarker for health assessments

Q & A

Q. Basic: What are the standard synthetic methodologies for preparing 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (THCA) and its derivatives?

Answer:
The Pictet-Spengler reaction is a cornerstone for synthesizing THCA derivatives. For example:

  • TFA-mediated cyclization : React tryptophan methyl ester with an aldehyde (e.g., 4-chlorobenzaldehyde) in CH₂Cl₂ at 0°C under N₂ for 4 days. Neutralize with NH₄OH, extract with CH₂Cl₂, and purify via silica gel chromatography using CH₂Cl₂/MeOH gradients to isolate cis/trans isomers .
  • Chloroacetyl chloride derivatization : Treat THCA derivatives with chloroacetyl chloride in CHCl₃ and NaHCO₃ at 0°C. Purify via crystallization from diethyl ether after washing with NaHCO₃ .

Q. Basic: How can THCA be isolated and quantified from natural sources like plant or biological matrices?

Answer:

  • Extraction : Use methanol or ethanol for initial extraction, followed by preparative HPLC with C18 columns for purification .
  • Quantification : Employ reverse-phase HPLC coupled with UV detection (λ = 280 nm) or LC-MS for sensitive identification. Calibrate using synthetic THCA standards .

Q. Basic: What analytical techniques are critical for characterizing THCA and its derivatives?

Answer:

  • NMR spectroscopy : Use ¹H NMR (300 MHz) and ¹³C NMR (75 MHz) in CDCl₃/DMSO-d₆ to assign stereochemistry and confirm substitution patterns .
  • FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • Mass spectrometry : ESI-MS or GC-MS (70 eV ionization) for molecular ion confirmation .
  • Elemental analysis : Validate purity (≤±0.4% deviation from theoretical C/H/N values) .

Q. Advanced: How can researchers resolve and analyze stereoisomers of THCA derivatives?

Answer:

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Determine absolute configuration by growing single crystals in CH₂Cl₂/MeOH and analyzing diffraction data (e.g., Enraf-Nonius CAD-4 diffractometer) .
  • NOESY NMR : Detect spatial proximity of protons to distinguish cis/trans isomers .

Q. Advanced: What strategies are used to study structure-activity relationships (SAR) in THCA derivatives?

Answer:

  • Functional group modification : Introduce substituents (e.g., chloroacetyl groups) to assess impact on bioactivity. For example, acylation at the 2-position enhances antimicrobial activity .
  • In silico modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
  • Biological assays : Test cytotoxicity (MTT assay) or enzyme inhibition (e.g., MAO-A) using purified derivatives .

Q. Advanced: How can metabolic pathways of THCA be investigated in vivo?

Answer:

  • Radiolabeling : Synthesize ¹⁴C-labeled THCA and track metabolites in urine/plasma via scintillation counting .
  • Metabolomics : Use LC-QTOF-MS to identify phase I/II metabolites (e.g., glucuronidated or sulfated forms) in liver microsomes .
  • Stable isotope tracing : Administer ¹³C-THCA and analyze tissue distribution using NMR or IRMS .

Comparison with Similar Compounds

Structural and Chemical Properties

THβC-3-COOH shares structural homology with other THβC derivatives, differing primarily in substituents at the 1-position and/or additional functional groups. Key analogs include:

Compound Name Substituent at 1-Position Additional Functional Groups Synthesis Precursors Key NMR Signals (DMSO-d6, δ ppm)
THβC-3-COOH (1,2,3,4-THβC-3-COOH) H -COOH at C3 L-tryptophan + formaldehyde 11.24 (s, COOH), 7.03–7.48 (m, aromatic H)
1-Methyl-THβC-3-COOH (MTCA) CH3 -COOH at C3 L-tryptophan + acetaldehyde 1.25 (d, CH3), 9.35 (bs, NH), 10.30 (s, COOH)
1-Phenyl-THβC-3-COOH Ph -COOH at C3 L-tryptophan + benzaldehyde 7.45 (s, Ph-H), 10.60 (s, COOH)
1-Trichloromethyl-THβC-3-COOH CCl3 -COOH at C3 L-tryptophan + trichloroacetaldehyde 10.78 (s, COOH), 6.99–7.48 (m, aromatic H)

Key Observations :

  • Methyl (MTCA) and phenyl substituents enhance lipophilicity compared to THβC-3-COOH, influencing bioavailability .
  • The trichloromethyl derivative exhibits instability in air, limiting its biological relevance .

Natural Occurrence and Dietary Sources

THβC-3-COOH and its analogs are found in diverse natural sources, with concentrations varying by matrix and processing:

Compound Primary Sources Concentration Range (μg/g) Notes
THβC-3-COOH Citrus fruits, fermented sausages <0.05 (fruits) to 33 (sausages) Accumulates in smoked meats
MTCA Oranges, grapefruits, bananas, tomatoes 0.01–8.37 Increases during fruit ripening
6-Hydroxy-MTCA Pineapple, tomato juice Trace–1.5 Unique to tropical fruits
1-Methyl-THβC Tomato, kiwi, smoked sausages 0.05–2.5 Higher in smoked products

Key Observations :

  • Citrus fruits (e.g., grapefruit) are the richest dietary source of MTCA .
  • THβC-3-COOH levels in fruits are generally low but increase significantly in processed foods (e.g., sausages) due to aldehyde exposure during smoking .

Antioxidant and Radical Scavenging Activity

THβC derivatives exhibit antioxidant properties, though efficacy varies:

Compound TEAC Value (mM Trolox Eq.) Mechanism Stability Under Oxidation
THβC-3-COOH 1.2–1.8 Direct ROS scavenging, metal chelation Stable
MTCA 1.5–2.0 Radical chain-breaking Converts to β-carboline in ABTS assay
6-Hydroxy-MTCA 2.5–3.0 Enhanced resonance stabilization Highly stable
Flavonoids (reference) 1.0–4.0 Diverse (e.g., hydrogen donation) Variable

Key Observations :

  • 6-Hydroxy-MTCA outperforms ascorbic acid (TEAC = 1.0 mM) in scavenging ABTS⁺ radicals .
  • MTCA loses activity upon oxidation to aromatic β-carbolines, unlike THβC-3-COOH .

Pharmacokinetic and Toxicity Profiles

ADMET properties differ markedly across analogs:

Parameter THβC-3-COOH MTCA GRL-0617 (Control)
Water Solubility High Moderate Low
Caco-2 Permeability Moderate (65%) Low (45%) High (85%)
CYP Interaction Substrate of CYP2D6 Substrate of CYP3A4 Inhibitor of CYP3A4
Mutagenicity (AMES) Negative Positive Negative
Steady-State Volume (L/kg) 0.8 0.5 0.3

Key Observations :

  • THβC-3-COOH has the highest unbound fraction in plasma (0.89), suggesting efficient tissue penetration .

Preparation Methods

Pictet-Spengler Reaction as the Foundation of THβC-3-COOH Synthesis

Classical Pictet-Spengler Cyclization

The Pictet-Spengler reaction between tryptophan or its derivatives and aldehydes remains the cornerstone of THβC-3-COOH synthesis. For example, refluxing tryptophan with vanillin (4-hydroxy-3-methoxybenzaldehyde) in glacial acetic acid produces the tetrahydrocarboline intermediate, which is subsequently oxidized to yield THβC-3-COOH . This method achieved a 33% yield, with NMR data confirming the cis-configuration of the product (δ 3.64 ppm, H-3 proton) . Decarboxylation was observed during oxidation steps, necessitating protective strategies for the carboxylic acid group.

Methyl Ester Protection to Prevent Decarboxylation

To preserve the carboxylic acid functionality, researchers employed tryptophan methyl ester as a starting material. Reaction with 3,4-dimethoxybenzaldehyde under acidic conditions followed by potassium permanganate (KMnO₄) oxidation yielded the methyl ester of THβC-3-COOH in 88% yield . Hydrolysis of the ester group using basic conditions successfully generated the free acid, though this step required careful pH control to avoid side reactions .

Oxidation Strategies for Aromatic Ring Formation

Potassium Permanganate-Mediated Oxidation

Oxidation of tetrahydrocarboline intermediates to aromatic β-carbolines is critical. KMnO₄ in dimethylformamide (DMF) at 0°C effectively converted tetrahydro intermediates to THβC-3-COOH derivatives . For instance, compound 3 (1-(3,4-dimethoxy-phenyl)-9H-β-carboline-3-carboxylic acid methyl ester) was obtained in 88% yield using this method . The reaction’s exothermic nature necessitated gradual addition of KMnO₄ to maintain temperatures below 5°C.

Alternative Oxidizing Agents

While KMnO₄ is prevalent, other oxidants like iodine in dimethyl sulfoxide (DMSO) have been explored. However, these methods showed lower efficiency, with yields dropping to ≤50% in preliminary trials . Optimization studies highlighted the superiority of KMnO₄ in DMF for balancing reactivity and selectivity.

Functionalization and Derivatization Techniques

Propargyl Ester Formation for Click Chemistry

Introducing alkyne groups enables downstream applications via Huisgen cycloaddition. Propargyl bromide was reacted with THβC-3-COOH methyl ester using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the propargyl ester 10 in 53% yield . This compound served as a substrate for copper-catalyzed azide-alkyne cycloaddition with glycosyl azides, producing triazole-linked glycoconjugates .

Glycosylation for Enhanced Bioactivity

Patent CN102391323B describes coupling THβC-3-COOH with 2-amino-D-glucose to create glycosylated derivatives . The process involved activating the carboxylic acid with DCC/HOBt, followed by conjugation with tetraacetylated glucosamine. Deprotection using hydrogen chloride in ethyl acetate yielded water-soluble derivatives, though yields were modest (6–19%) .

Analytical Characterization and Challenges

Spectroscopic Confirmation of Structures

  • NMR Spectroscopy : Key signals include the H-4 singlet at δ 8.89 ppm (aromatic β-carboline) and the H-3 proton at δ 3.64 ppm (cis-configuration) .

  • Mass Spectrometry : ESI-MS confirmed molecular ions, such as m/z 337 [M−1]⁻ for THβC-3-COOH .

Decarboxylation Mitigation

Decarboxylation during oxidation was minimized by:

  • Using methyl esters instead of free acids.

  • Conducting oxidations at low temperatures (0–5°C) .

Comparative Analysis of Synthetic Routes

MethodStarting MaterialOxidizing AgentYield (%)Key Advantage
Pictet-Spengler + KMnO₄Tryptophan methyl esterKMnO₄ in DMF88High yield, minimal decarboxylation
Propargyl ester formationTHβC-3-COOH methyl esterDCC/DMAP53Enables click chemistry
GlycosylationTHβC-3-COOHN/A6–19Enhances water solubility

Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H12N2O2/c15-12(16)10-5-8-7-3-1-2-4-9(7)14-11(8)6-13-10/h1-4,10,13-14H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FSNCEEGOMTYXKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H12N2O2
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DSSTOX Substance ID

DTXSID401032096
Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Molecular Weight

216.24 g/mol
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Physical Description

Solid
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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CAS No.

6052-68-2, 42438-90-4
Record name 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid
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Record name 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Record name (S)-(-)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid
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Record name 1,2,3,4-TETRAHYDRO-BETA-CARBOLINE-3-CARBOXYLIC ACID
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Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Melting Point

282 - 284 °C
Record name L-1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
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Reactant of Route 6
1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid

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